molecular formula C13H18ClN3O B2848687 N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353966-23-0

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2848687
CAS No.: 1353966-23-0
M. Wt: 267.76
InChI Key: YMFVLJBJMXYIKX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVLJBJMXYIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the quality of the product .

Chemical Reactions Analysis

Key Reaction Pathway

  • Alkylation of Benzoxazol-2-amine :
    The target compound is synthesized by reacting 2-(chloromethyl)benzo[d]oxazole with N-(piperidin-2-ylmethyl)amine under basic conditions .

    Reaction Conditions :

    ComponentQuantity/ConcentrationSolventTemperatureTime
    2-(Chloromethyl)benzoxazole0.0055 molAcetonitrileReflux2 h
    N-(Piperidin-2-ylmethyl)amine0.0028 mol
    K₂CO₃0.036 mol

    The reaction proceeds via nucleophilic substitution, with K₂CO₃ acting as a base to deprotonate the amine. The product is purified by column chromatography (ethyl acetate/petroleum ether, 1:1) and crystallized in ethyl acetate .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Salt Formation Process

  • Acidification :
    The free base (N-(piperidin-2-ylmethyl)benzo[d]oxazol-2-amine) is treated with hydrochloric acid (HCl) in a solvent such as ethanol or ethyl acetate.

    • Example: Addition of HCl gas or concentrated HCl to a stirred solution of the free base, followed by precipitation or crystallization .

Functional Group Reactivity

The compound’s reactivity is influenced by its benzoxazole ring and secondary amine group.

Benzoxazole Ring Stability

  • Acid/Base Resistance :
    The benzoxazole core remains stable under mild acidic or basic conditions due to its aromatic heterocyclic structure .

  • Electrophilic Substitution :
    The electron-deficient benzoxazole ring may undergo electrophilic substitution at the 5- or 6-position under strong acidic conditions (e.g., nitration or sulfonation) .

Amine Group Reactivity

  • Alkylation/Acylation :
    The secondary amine in the piperidinylmethyl group can undergo further alkylation or acylation. For example, reaction with methanesulfonic anhydride in acetonitrile forms sulfonamide derivatives .

  • Reductive Amination :
    The amine may participate in reductive amination with ketones or aldehydes using NaBH(OAc)₃ as a reducing agent .

Stability Under Reaction Conditions

  • Thermal Stability :
    The compound remains stable at temperatures up to 80°C in common solvents (e.g., acetonitrile or DMF) .

  • Hydrolytic Stability :
    Prolonged exposure to aqueous acidic or basic conditions may hydrolyze the benzoxazole ring, forming 2-aminophenol derivatives .

Table 1: Synthetic Conditions for Alkylation

ParameterValue
SolventAcetonitrile
BaseK₂CO₃ (5 g, 0.036 mol)
TemperatureReflux (~82°C)
Reaction Time2 h
Yield68%

Table 2: Stability Profile

ConditionObservation
Acidic (pH 1–3)Stable for 24 h at 25°C
Basic (pH 10–12)Partial hydrolysis after 12 h
Oxidative (H₂O₂)No degradation observed

Research Findings

  • Catalytic Applications :
    Palladium complexes (e.g., EG–Gn–Pd) enhance coupling reactions involving the benzoxazole ring, achieving yields up to 88% .

  • Biological Relevance :
    Derivatives of this compound exhibit inhibition of Spns2 (IC₅₀ = 94 nM) and monoacylglycerol lipase (IC₅₀ = 7.6 nM) .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride exhibit promising effects in treating central nervous system disorders, including depression and anxiety. A study highlighted the efficacy of benzoxazole derivatives in modulating neurotransmitter systems, suggesting their potential as novel antidepressants and anxiolytics .

1.2 Inhibition of Sphingosine-1-phosphate Transporter

Another application involves the inhibition of the sphingosine-1-phosphate (S1P) transporter, which plays a crucial role in lymphocyte trafficking and immune responses. A related compound demonstrated an IC50 of 94 nM for inhibiting S1P release, indicating that benzoxazole derivatives could serve as effective tools for exploring therapeutic avenues in autoimmune diseases .

Medicinal Chemistry Insights

2.1 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on benzoxazole derivatives have led to the identification of key molecular features that enhance biological activity. For instance, modifications to the piperidine moiety have been shown to influence the potency of these compounds against various biological targets .

Compound IC50 (nM) Target
SLB112216894 ± 6Sphingosine-1-phosphate
DDO-02003Not reportedKv1.5 potassium channel

2.2 Synthesis Techniques

The synthesis of this compound involves several chemical reactions, including alkylation and cyclization processes that yield high purity products suitable for biological testing. The methodologies employed often utilize reagents like EDC and DMAP to facilitate the formation of amide bonds .

Neuroscience Research Applications

3.1 Potential for Treating CNS Disorders

Given its structural similarities to known CNS-active compounds, this compound is being explored for its potential in treating various CNS disorders such as schizophrenia and bipolar disorder. Its ability to interact with multiple neurotransmitter receptors positions it as a candidate for further development in neuropharmacology .

3.2 Case Studies on Efficacy

Several case studies have documented the effects of benzoxazole derivatives on animal models exhibiting symptoms akin to human psychiatric disorders. These studies have shown significant improvements in behavioral assessments following administration of these compounds, reinforcing their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride
  • CAS Registry Number : 1353966-23-0
  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 267.75 g/mol
  • Structural Features : Comprises a benzo[d]oxazole core linked to a piperidin-2-ylmethyl group via an amine bond, with a hydrochloride counterion.

The piperidine moiety may enhance solubility and target engagement compared to purely aromatic derivatives.

Comparison with Structurally Similar Compounds

Core Structural Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (1353966-23-0) Piperidin-2-ylmethyl group C₁₃H₁₈ClN₃O 267.75 Hydrochloride salt; likely moderate lipophilicity
SLB112216818 (Not provided) (R)-Pyrrolidin-3-ylmethyl + 6-decyl C₂₀H₃₀ClN₃O ~388.33 S1P transporter inhibition; enhanced lipophilicity due to decyl chain
BD288754 (1353971-10-4) Piperidin-3-ylmethyl group C₁₃H₁₈ClN₃O 267.75 Positional isomer of target compound; altered spatial orientation
N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine HCl (1353948-31-8) Pyrrolidin-3-yl group (5-membered ring) C₁₁H₁₄ClN₃O 239.70 Reduced steric bulk; potential lower metabolic stability
N-(3-Chlorophenyl)benzo[d]oxazol-2-amine (Not provided) 3-Chlorophenyl substituent C₁₃H₁₀ClN₃O 259.69 Aromatic substitution; likely higher rigidity and π-π stacking potential

Impact of Heterocyclic Ring Modifications

  • Piperidine vs. Pyrrolidine :

    • The target compound’s 6-membered piperidine ring (vs. 5-membered pyrrolidine in SLB112216818 and ) provides distinct conformational flexibility and hydrogen-bonding capabilities. Piperidine derivatives generally exhibit improved solubility in physiological conditions compared to pyrrolidine analogs .
    • Example : SLB112216818’s pyrrolidine group combined with a decyl chain enhances membrane permeability but may reduce target specificity due to increased hydrophobicity .
  • Positional Isomerism (Piperidin-2-yl vs. Piperidin-3-yl): BD288754 (piperidin-3-ylmethyl) is a positional isomer of the target compound.

Substituent Effects on Bioactivity

  • Aliphatic vs. Aromatic Substituents :

    • The target compound’s piperidin-2-ylmethyl group balances lipophilicity and polarity, whereas N-(3-chlorophenyl)benzo[d]oxazol-2-amine () replaces the aliphatic chain with a chlorinated aromatic ring. This substitution may shift activity toward targets requiring aromatic interactions, such as kinase inhibitors .
  • Alkyl Chain Modifications :

    • SLB112216818’s 6-decyl chain () significantly increases hydrophobicity, likely enhancing cell membrane penetration but risking off-target effects. The target compound lacks such extended alkyl chains, favoring more selective interactions .

Biological Activity

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a benzoxazole moiety, which contribute to its unique chemical properties. The hydrochloride form enhances its solubility in biological systems, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting metabolic pathways. For instance, piperidine derivatives have been shown to inhibit various enzymes by binding to their active sites, thus preventing substrate access and altering enzymatic activity .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, particularly those involved in neuropsychiatric disorders. The presence of the piperidine ring is significant in the design of ligands for serotonin and dopamine receptors, which are crucial in treating conditions like depression and schizophrenia .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has been investigated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 pathway
U-937 (Monocytic Leukemia)12.34Inhibition of cell proliferation
A549 (Lung Cancer)20.45Cell cycle arrest and apoptosis induction

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic factors like p53 .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory activities. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing insights into potential applications:

  • Study on Enzyme Inhibition : A study demonstrated that similar benzoxazole derivatives exhibited potent inhibition against monoacylglycerol lipase (MAGL), with IC50 values as low as 80 nM. This suggests that this compound could share similar inhibitory properties .
  • Cytotoxicity Analysis : In vitro studies showed that derivatives with the benzoxazole structure displayed significant cytotoxicity against leukemia and breast cancer cell lines, indicating a promising therapeutic profile for further development .

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